molecular formula C9H12N2O B1443407 5-amino-N,2-dimethylbenzamide CAS No. 1249563-99-2

5-amino-N,2-dimethylbenzamide

Cat. No.: B1443407
CAS No.: 1249563-99-2
M. Wt: 164.2 g/mol
InChI Key: CJFBLRZEQRGODB-UHFFFAOYSA-N
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Description

5-amino-N,2-dimethylbenzamide is an organic compound with the molecular formula C9H12N2O It is a derivative of benzamide, featuring an amino group and two methyl groups attached to the benzene ring

Biochemical Analysis

Biochemical Properties

5-Amino-2,N-dimethylbenzamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an impurity of Cyantraniliprole, a compound that activates ryanodine receptors causing mortality in invertebrate pests . The interactions of 5-Amino-2,N-dimethylbenzamide with these receptors highlight its significance in biochemical processes.

Cellular Effects

5-Amino-2,N-dimethylbenzamide affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit heat shock protein 90 (HSP90), which plays a role in necroptosis and ferroptosis . This inhibition affects cell death pathways, demonstrating the compound’s impact on cellular processes.

Molecular Mechanism

The molecular mechanism of 5-Amino-2,N-dimethylbenzamide involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits HSP90, blocking the activation of RIPK1 kinase and promoting chaperone-mediated autophagy (CMA), which in turn degrades GPX4 and reduces ferroptosis . These interactions elucidate the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-2,N-dimethylbenzamide change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in various studies. For example, it has been noted that the compound can cause severe liver injury and multiple organ dysfunction over time due to occupational exposure . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in laboratory settings.

Dosage Effects in Animal Models

The effects of 5-Amino-2,N-dimethylbenzamide vary with different dosages in animal models. Studies have shown that different dosages can lead to varying effects, including toxic or adverse effects at high doses. For instance, high doses of similar compounds have been associated with severe liver injury and multiple organ dysfunction . These findings emphasize the need for careful dosage management in animal studies.

Metabolic Pathways

5-Amino-2,N-dimethylbenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been identified as an impurity of Cyantraniliprole, which acts on ryanodine receptors . These interactions highlight the compound’s role in metabolic pathways.

Transport and Distribution

The transport and distribution of 5-Amino-2,N-dimethylbenzamide within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions. For instance, it has been shown to enter the human body through the skin and respiratory tract during industrial production, leading to multiple organ injuries . These findings underscore the importance of understanding the compound’s transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of 5-Amino-2,N-dimethylbenzamide affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For example, it has been shown to promote chaperone-mediated autophagy, which involves the lysosome-associated membrane protein 2a . These interactions highlight the significance of subcellular localization in the compound’s function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,2-dimethylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Oxidation: Using N-hydroxyphthalimide and cobalt acetylacetonate as catalysts to generate benzoic acid.

    Substitution: Chlorine gas is used for substitution reactions to produce 3,5-dichlorobenzoic acid.

    Methyl Substitution: A Grignard reagent is used for methyl substitution.

    Amidation: The final step involves amidation with dimethylamine.

Chemical Reactions Analysis

Types of Reactions

5-amino-N,2-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Chlorine gas or bromine for halogenation reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

5-amino-N,2-dimethylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-N,2-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and two methyl groups on the benzene ring makes it a valuable compound for various applications.

Properties

IUPAC Name

5-amino-N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-7(10)5-8(6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFBLRZEQRGODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.